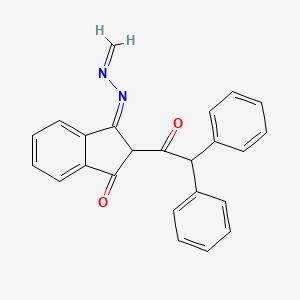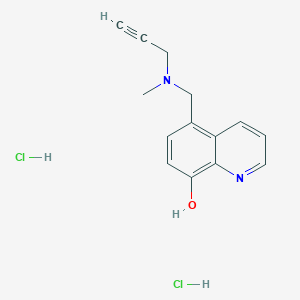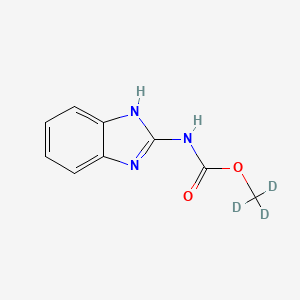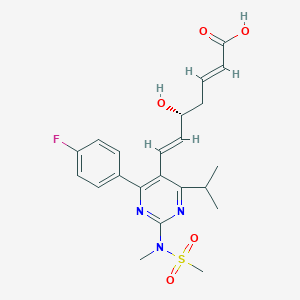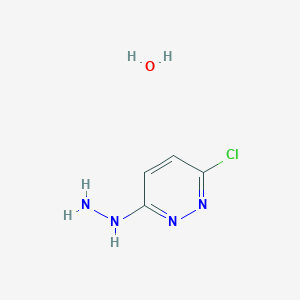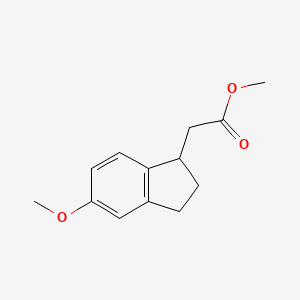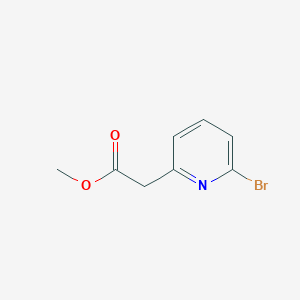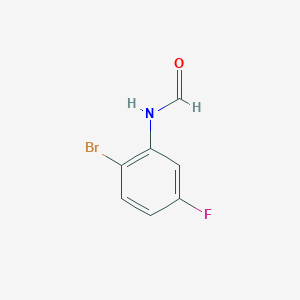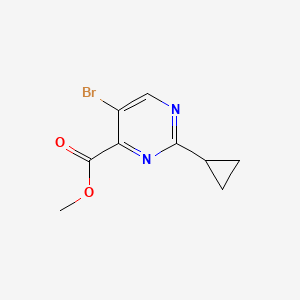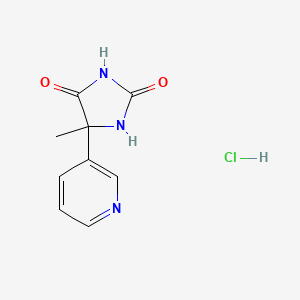
5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione hydrochloride
Descripción general
Descripción
5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione hydrochloride (5M5PIDHCl) is an organic compound that belongs to the group of imidazolidinediones and has a wide range of applications in the fields of scientific research and laboratory experiments. 5M5PIDHCl is a white crystalline solid with a melting point of 120-122 °C and a molecular weight of 199.66 g/mol. It has a high solubility in water and is widely used in various organic synthesis reactions.
Aplicaciones Científicas De Investigación
1. Hypoglycemic Activity
A study demonstrated that imidazopyridine thiazolidine-2,4-diones, synthesized from pyridines, including 5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione, showed potential as hypoglycemic agents. These compounds were effective in insulin-induced adipocyte differentiation in vitro and displayed hypoglycemic activity in vivo in genetically diabetic mice, indicating potential for diabetes treatment (Oguchi et al., 2000).
2. Crystal Structure Analysis
Research on the crystal structure of 3-amino-5-methyl-5-(4-pyridyl)imidazolidine-2,4-dione provided insights into the molecular arrangement and hydrogen bonding patterns, which is crucial for understanding the chemical and physical properties of such compounds (Varbanov et al., 2009).
3. Fluorescent Organoboron Complexes
A study in 2019 explored the synthesis of fluorescent organoboron complexes incorporating 5-(pyridin-2-ylmethylene)imidazolidine-2,4-dione moieties. These compounds exhibited strong UV-Vis absorptions and high fluorescence quantum yields, suggesting their potential application in bioorthogonal chemistry and imaging technologies (Garre et al., 2019).
4. Synthesis and Spectral Analysis
The synthesis and structural exploration of racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione revealed its potential as a stable organic compound with high thermal stability. This research is significant in the context of developing new organic materials and pharmaceuticals (Prasad et al., 2018).
5. Antimicrobial Activity
Research in 2022 reported the synthesis and antimicrobial evaluation of derivatives of 5-methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione, highlighting moderate activity against bacteria like S. aureus, E. coli, and B. subtilis. This suggests its potential application in developing new antibacterial agents (Vlasov et al., 2022).
Propiedades
IUPAC Name |
5-methyl-5-pyridin-3-ylimidazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.ClH/c1-9(6-3-2-4-10-5-6)7(13)11-8(14)12-9;/h2-5H,1H3,(H2,11,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHMLBCLSCHGIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CN=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1429896.png)
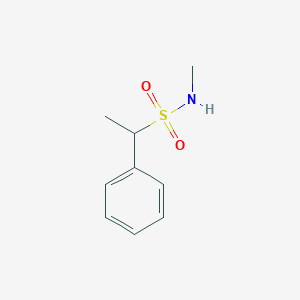
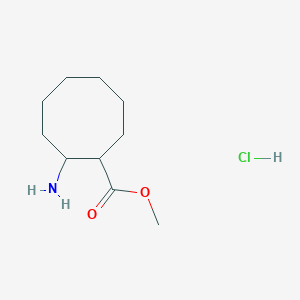
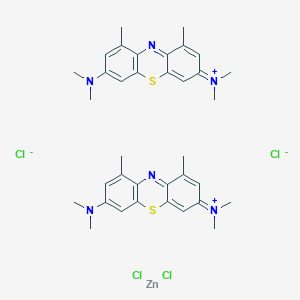
![(Z)-2-cyano-3-[5-[5-[5-[5-(9-ethylcarbazol-3-yl)-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]prop-2-enoic acid](/img/structure/B1429901.png)
